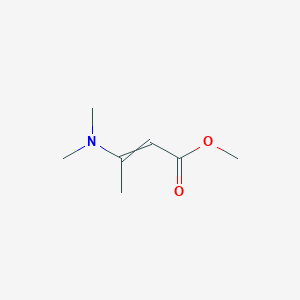
Methyl 3-(dimethylamino)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dimethylamino)but-2-enoate, also known as DMABE, is a chemical compound that belongs to the category of esters. It is widely used in scientific research due to its unique properties and potential applications. The compound is synthesized through a complex process that involves several steps, and its mechanism of action is still being studied.
Mécanisme D'action
The mechanism of action of Methyl 3-(dimethylamino)but-2-enoate is still being studied. However, it is believed that the compound acts as a Michael acceptor, which means that it can undergo a Michael addition reaction with various nucleophiles. This reaction can lead to the formation of various organic compounds, including drugs and natural products.
Effets Biochimiques Et Physiologiques
Methyl 3-(dimethylamino)but-2-enoate has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-tumor properties in vitro. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been shown to inhibit the growth of several cancer cell lines, including breast cancer and lung cancer. However, further studies are needed to determine the exact mechanism of action and potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(dimethylamino)but-2-enoate has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. Additionally, it is relatively easy to synthesize and is commercially available. However, Methyl 3-(dimethylamino)but-2-enoate also has limitations. It is a highly reactive compound that can be hazardous if not handled properly. Additionally, it is relatively unstable and can decompose over time.
Orientations Futures
There are several future directions for research on Methyl 3-(dimethylamino)but-2-enoate. One potential area of research is the development of new synthetic methods for Methyl 3-(dimethylamino)but-2-enoate and its derivatives. Additionally, Methyl 3-(dimethylamino)but-2-enoate could be studied for its potential use as a fluorescent probe for detecting biological molecules. Further studies are also needed to determine the exact mechanism of action and potential therapeutic applications of Methyl 3-(dimethylamino)but-2-enoate.
Méthodes De Synthèse
Methyl 3-(dimethylamino)but-2-enoate is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of diethyl malonate with dimethylamine to form diethyl dimethylmalonate. This is followed by the reaction of diethyl dimethylmalonate with acetyl chloride to form diethyl 2-acetyl-2-methylmalonate. The final step involves the reaction of diethyl 2-acetyl-2-methylmalonate with methyl vinyl ketone to form Methyl 3-(dimethylamino)but-2-enoate.
Applications De Recherche Scientifique
Methyl 3-(dimethylamino)but-2-enoate is widely used in scientific research due to its unique properties and potential applications. It has been used in the synthesis of various organic compounds, including drugs and natural products. Methyl 3-(dimethylamino)but-2-enoate has also been used as a reagent in the synthesis of chiral compounds and as a catalyst in various chemical reactions. Additionally, Methyl 3-(dimethylamino)but-2-enoate has been studied for its potential use as a fluorescent probe for detecting biological molecules.
Propriétés
Numéro CAS |
15895-69-9 |
|---|---|
Nom du produit |
Methyl 3-(dimethylamino)but-2-enoate |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-6(8(2)3)5-7(9)10-4/h5H,1-4H3 |
Clé InChI |
NQGKRGQTHRGEEM-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)OC)N(C)C |
SMILES canonique |
CC(=CC(=O)OC)N(C)C |
Synonymes |
Methyl 3-diMethylaMino- 2-butenoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





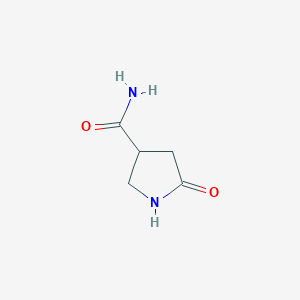
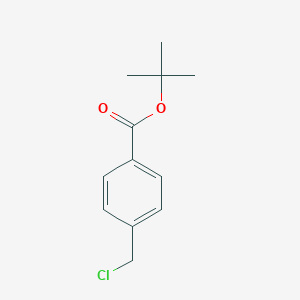



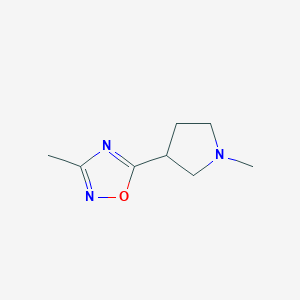


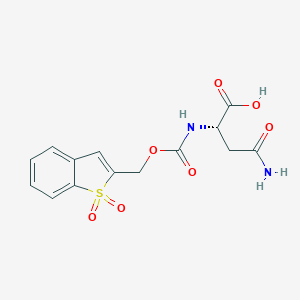
![3,5-Dichlorobenzo[d]isoxazole](/img/structure/B176822.png)
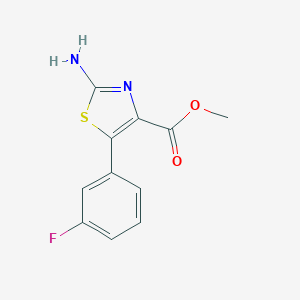
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)